3-Nitro-2-naphthylamine

Vue d'ensemble

Description

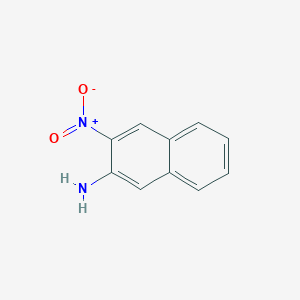

3-Nitro-2-naphthylamine is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

Dye Production

3-Nitro-2-naphthylamine is primarily used in the production of azo dyes. These dyes are formed through diazo-coupling reactions, where this compound acts as a coupling component. The compound's ability to undergo electrophilic substitution reactions makes it valuable in synthesizing vibrant and stable dyes used in textiles and other materials .

Pharmaceutical Applications

Research has indicated that derivatives of this compound exhibit potential therapeutic properties. For instance, studies have explored its derivatives as potential anticancer agents due to their ability to induce apoptosis in cancer cells . The nitro group in this compound is crucial for its biological activity, enhancing its reactivity and interaction with biological targets.

Toxicological Research

Model Carcinogen

this compound has been utilized as a model compound for studying bladder carcinogenesis. Its structural similarity to other aromatic amines allows researchers to evaluate the mechanisms of carcinogenicity and mutagenicity. In laboratory settings, it has been shown to form DNA adducts, leading to mutations that can result in cancer .

Case Studies on Occupational Exposure

Numerous studies have documented the health risks associated with occupational exposure to this compound. For example, workers in dye manufacturing have shown increased incidences of bladder cancer linked to exposure levels . A notable study revealed that among 1,085 workers handling this compound, 10.3% developed recognized occupational bladder cancer .

Environmental Monitoring

Detection in Industrial Settings

this compound is also monitored in environmental studies due to its potential toxicity and persistence in industrial waste. Analytical methods have been developed for detecting this compound in water and air samples, highlighting its relevance in environmental health assessments .

Table 1: Synthesis Pathways of this compound Derivatives

| Reaction Type | Conditions | Products |

|---|---|---|

| Diazo-coupling | Aqueous medium | Azo dyes |

| Nitration | HNO₃/H₂SO₄ mixture | Nitro derivatives |

| Acylation | Acid chlorides | N-acyl derivatives |

Table 2: Health Risks Associated with this compound Exposure

| Study Reference | Population Studied | Findings |

|---|---|---|

| Goldwater et al., 1965 | British coal-tar dye workers | 25% bladder cancer incidence |

| Nakamura et al., 1980 | Japanese dye workers | 10.3% bladder cancer incidence |

| Hashmi et al., 1995 | Bladder cancer patients | Exposure linked to cancer |

Propriétés

IUPAC Name |

3-nitronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXOISFBCDOZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156916 | |

| Record name | 2-Naphthylamine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-28-1 | |

| Record name | 3-Nitro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthylamine, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.